molecular formula C16H21IO2 B14490434 Methyl 15-iodopentadec-9-ene-12,14-diynoate CAS No. 63948-95-8

Methyl 15-iodopentadec-9-ene-12,14-diynoate

Katalognummer: B14490434
CAS-Nummer: 63948-95-8
Molekulargewicht: 372.24 g/mol
InChI-Schlüssel: STRFHRFJNOUVGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 15-iodopentadec-9-ene-12,14-diynoate is a chemical compound with the molecular formula C16H21IO2. It is characterized by the presence of an iodine atom, a pentadecene chain, and two diynoate groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 15-iodopentadec-9-ene-12,14-diynoate typically involves the iodination of a precursor compound. One common method involves the reaction of a pentadecene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol and a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 15-iodopentadec-9-ene-12,14-diynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce hydrocarbons. Substitution reactions can result in the formation of various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 15-iodopentadec-9-ene-12,14-diynoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Methyl 15-iodopentadec-9-ene-12,14-diynoate involves its interaction with specific molecular targets and pathways. The iodine atom and diynoate groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 15-bromopentadec-9-ene-12,14-diynoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 15-chloropentadec-9-ene-12,14-diynoate: Contains a chlorine atom instead of iodine.

    Methyl 15-fluoropentadec-9-ene-12,14-diynoate: Features a fluorine atom in place of iodine.

Uniqueness

Methyl 15-iodopentadec-9-ene-12,14-diynoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom enhances the compound’s ability to participate in various chemical reactions and may contribute to its biological activity .

Eigenschaften

CAS-Nummer

63948-95-8

Molekularformel

C16H21IO2

Molekulargewicht

372.24 g/mol

IUPAC-Name

methyl 15-iodopentadec-9-en-12,14-diynoate

InChI

InChI=1S/C16H21IO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h3,5H,2,4,6-8,10,12,14H2,1H3

InChI-Schlüssel

STRFHRFJNOUVGF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCCCC=CCC#CC#CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.